![molecular formula C29H29BNOP2Ru B1456608 Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) CAS No. 1295649-41-0](/img/structure/B1456608.png)

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)

Overview

Description

“Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)” is a chemical compound with the molecular formula C29H34BNOP2Ru . It is also known as Ru-MACHO®-BH . This compound is a white to yellow powder and is air sensitive .

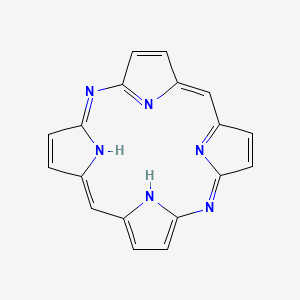

Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 34 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 1 oxygen atom, 2 phosphorus atoms, and 1 ruthenium atom . The molecular weight is 586.42 g/mol .

Chemical Reactions Analysis

This compound is used as a catalyst for the hydrogenation of esters .

Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is air sensitive . The molecular weight of the compound is 586.42 g/mol .

Scientific Research Applications

Base-Free Synthesis of Furfurylamines from Biomass Furans

Ru-MACHO has been used as a catalyst in the base-free synthesis of furfurylamines from biomass furans . This method is efficient, chemoselective, and uses iPrOH as an H donor . The process tolerates a range of substituents, affording moderate to excellent yields .

Transfer Hydrogenation

Ru-MACHO has been employed in homogeneous organometal-catalyzed transfer hydrogenation for the selective reductive amination of furfurals to furfurylamines . This application is significant in the development of sustainable techniques to transform biomass into useful compounds .

Reductive Amination

Ru-MACHO has been used as a catalyst in the reductive amination process . This process is crucial in the introduction of nitrogen in biomass-derived compounds, which adds value and expands their industry applicability .

Preparation of Pharmaceutical Compounds

Furfurylamines, which can be synthesized using Ru-MACHO as a catalyst, have diverse applications in the preparation of pharmaceutical compounds such as Furesomide, Furtrethonium, an anti-hepatitis-B, and Barmastine .

Production of Polymers, Antiseptic Agents, Agrochemicals, Pesticides, and Synthetic Resins

Furfurylamines, synthesized using Ru-MACHO, are also used in the production of polymers, antiseptic agents, agrochemicals, pesticides, and synthetic resins .

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No 1272/2008 . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

It is known to be used as a catalyst for the hydrogenation of esters .

Mode of Action

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) acts as a catalyst in the hydrogenation of esters .

Result of Action

As a catalyst in the hydrogenation of esters, it likely facilitates the conversion of esters to alcohols .

Action Environment

properties

InChI |

InChI=1S/C28H29NP2.CO.B.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;;/q;;-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSGHWPZLHRISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29BNOP2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) | |

CAS RN |

1295649-41-0 | |

| Record name | Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary catalytic applications of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)?

A1: Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exhibits notable catalytic activity in two key areas:

- Hydrogenation of Esters: This complex demonstrates remarkable activity in catalyzing the addition of hydrogen across the carbon-oxygen double bond in various esters, including challenging substrates like alkyl oxalates, phthalates, and malonates []. This catalytic activity has substantial implications for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Q2: What are the advantages of using Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) as a catalyst?

A2: This ruthenium complex offers several advantages as a catalyst:

- High Activity and Selectivity: It exhibits high catalytic activity, meaning it can facilitate reactions at relatively low concentrations and under mild conditions. Additionally, it often demonstrates good selectivity, favoring the desired product over potential side-products [].

- Solubility: Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exhibits solubility in various solvents, including protic solvents like methanol and ethanol, as well as aprotic solvents such as THF and toluene []. This solubility profile allows for flexibility in reaction optimization and facilitates catalyst recovery and recycling.

Q3: Are there any safety considerations regarding the handling and storage of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)?

A3: Yes, like many organometallic complexes, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is air-sensitive and may undergo gradual decomposition upon exposure to air []. To ensure its stability and prevent degradation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)